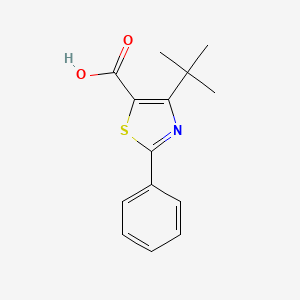

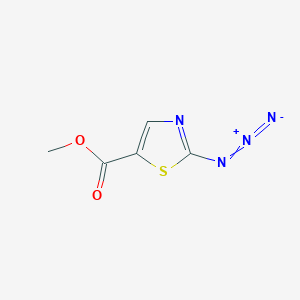

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a thiazole derivative. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The tert-butyl group attached to the thiazole ring is a bulky substituent that can influence the compound's physical and chemical properties, as well as its reactivity .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex due to the presence of reactive functional groups. For example, the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives involves the condensation of thioglycolic acid with azomethines, which are derivatives of benzaldehyde . Similarly, the synthesis of 1,3,4-thiadiazole derivatives related to sulfonamides involves the interaction between the sulfonyl group and the thiadiazole ring . The tert-butyl group is often introduced through the use of tert-butyl-containing reagents or protecting groups, as seen in the synthesis of various tert-butyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The introduction of a tert-butyl group can create steric hindrance, which may affect the overall geometry of the molecule. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific bond lengths and angles . These structural details are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the antibacterial activities of thiazolidine-4-carboxylic acid derivatives are attributed to their ability to interact with bacterial strains, which is a result of their chemical reactivity . The tert-butyl group can affect the reactivity of the thiazole ring by providing steric hindrance, which may enhance or reduce the compound's ability to undergo certain reactions. The synthesis of benzothiazepine derivatives through Michael condensation is another example of the chemical reactivity of thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid are influenced by the presence of the tert-butyl group and the thiazole ring. The tert-butyl group is known to increase hydrophobicity and can affect the solubility and melting point of the compound. The thiazole ring contributes to the compound's acidity, basicity, and potential for hydrogen bonding. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for the compound's stability and solubility .

科学的研究の応用

Synthesis and Chemical Properties

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid and its derivatives play a significant role in organic synthesis. A series of 2,3-disubstituted thiazolidin-4-ones containing sterically hindered phenyl groups have been synthesized through the condensation of thioglycolic acid with azomethines, highlighting the compound's utility in creating sterically hindered structures for potential applications in medicinal chemistry and material science (Silin, Kelarev, & Abu-Ammar, 2012).

Photophysical Applications

The compound has been utilized in the development of novel materials with unique photophysical properties. For instance, aggregation-induced emission enhancement (AIEE) properties of derivatives have been investigated for their potential in solid-state lighting and sensing applications. This highlights the importance of 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid derivatives in designing materials with advanced optical properties (Qian et al., 2007).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid have been explored for their ability to form complex molecular assemblies. These assemblies have implications for developing new materials with potential applications ranging from catalysis to drug delivery systems. For example, heteroditopic p-tert-butyl thiacalix[4]arenes have been synthesized for creating supramolecular self-assembles through cascade or commutative mechanisms, demonstrating the compound's utility in the formation of nanoscale particles for various applications (Yushkova et al., 2012).

Antibacterial and Larvicidal Activities

The antibacterial and larvicidal activities of certain derivatives have been studied, showcasing the potential of 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid in contributing to the development of new antimicrobial agents. This highlights the compound's relevance in addressing global health challenges by providing foundational chemistry for the development of new therapeutics (Kumara et al., 2015).

特性

IUPAC Name |

4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSYJRTYTQIFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)